molecular formula C20H19N3O3S B2529517 3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1251575-79-7

3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2529517
CAS RN: 1251575-79-7
M. Wt: 381.45
InChI Key: QEKQZADUAZWLDQ-UHFFFAOYSA-N
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Description

The compound "3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one" is a complex heterocyclic molecule that appears to be related to the field of synthetic organic chemistry, focusing on the synthesis of novel heterocyclic compounds with potential pharmacological applications. Although the provided data does not directly describe this compound, it does provide insights into related chemical structures and synthetic approaches that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with a focus on achieving stereoselectivity and maintaining the integrity of the heterocyclic framework. For instance, the stereoselective one-step synthesis of a 2-methyl-4-oxo-2,6-methano-3,4,5,6-tetrahydro-2H-1,3-benzoxazocine derivative from a coumarin precursor has been described . This process involves a Michael condensation reaction under mild conditions, yielding the desired product with a good isolated yield. Similarly, the synthesis of diazabenzobicyclo[3.3.1]nonane derivatives has been achieved through a series of reactions including catalytic reduction, nitrosation, and the Pictet-Spengler reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy . These techniques allow for the determination of the stereochemistry and conformation of the synthesized molecules. For example, the configuration of diazabenzobicyclo[3.3.1]nonane derivatives has been examined by NMR spectra, suggesting specific conformations for these molecules . Such structural analyses are crucial for understanding the chemical behavior and potential biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the presence of various functional groups and the overall molecular architecture. The thioamide group in the benzoxazocine derivative serves as a synthon for further chemical transformations . In the case of diazabenzobicyclo[3.3.1]nonane derivatives, the Pictet-Spengler reaction is a key step in constructing the bicyclic framework . These reactions are indicative of the types of chemical manipulations that might be employed in the synthesis and functionalization of the compound of interest.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit properties that are characteristic of heterocyclic molecules. These properties include solubility in common organic solvents, melting points, and specific optical rotations, which can be influenced by the stereochemistry of the molecule . The presence of electron-withdrawing or electron-donating substituents can also affect the acidity or basicity of the heterocycle, as well as its reactivity in further chemical reactions.

Scientific Research Applications

Synthesis and Antiproliferative Activity

  • A study focused on the synthesis of related compounds with antiproliferative activity against various human cancer cell lines. The research highlighted the potential of these compounds in cancer treatment due to their cytotoxic properties in vitro (Liszkiewicz, 2002).

Drug-Likeness and Microbial Investigation

  • Another study synthesized a library of related compounds, characterized them, and investigated their in vitro antibacterial, antifungal, and antimycobacterial activities. This study also conducted in silico ADME prediction properties, demonstrating the potential of these compounds as antimicrobial agents (Pandya et al., 2019).

Biologically Active Azines

  • Research on biologically active azines, including pyrimidine derivatives and oxazine compounds, has shown that some derivatives exhibit antimicrobial, antifungal, antiviral, and antitumor activity. This indicates the significance of these compounds in developing new biologically active substances (Ovsyannikova et al., 2016).

Synthesis of Diazepines

  • The synthesis of fully unsaturated 1H- and 3H-1,4-benzodiazepines from related compounds has been explored. These findings contribute to the broader understanding of the synthesis and potential applications of diazepine derivatives in various fields (Sashida et al., 1987).

Novel Nonnarcotic Analgesics

  • A study focused on the conversion of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocines to their sulfur-containing analogues, exploring their potential as novel nonnarcotic analgesics. This research contributes to the development of new pain management drugs with an improved therapeutic ratio (Hori et al., 1985).

1,2,3-Triazoles and 1H-Tetrazoles Synthesis

  • Research into the synthesis of 1,2,3-triazole and 1H-tetrazole derivatives from related compounds has been conducted. This study enhances the understanding of the synthesis of these compounds, which are valuable in various chemical applications (Pokhodylo et al., 2018).

Antitumor Imidazotetrazines

  • The synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, have been investigated. This research contributes to the development of new antitumor agents and understanding their mechanism of action (Stevens et al., 1984).

properties

IUPAC Name

11-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-18-7-3-5-16-14-8-13(10-23(16)18)9-22(11-14)19(25)12-27-20-21-15-4-1-2-6-17(15)26-20/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKQZADUAZWLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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